4-ethynyl-2-methyl-1H-imidazole
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Overview
Description
4-Ethynyl-2-methyl-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with an ethynyl group at the fourth position and a methyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-2-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methylimidazole.
Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This involves the reaction of 2-methylimidazole with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Reaction Conditions: The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures (around 60-80°C) to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Carbonyl derivatives such as aldehydes or ketones.
Reduction Products: Ethyl-substituted imidazoles.
Substitution Products: Halogenated imidazoles.
Scientific Research Applications
4-Ethynyl-2-methyl-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Mechanism of Action
The mechanism by which 4-ethynyl-2-methyl-1H-imidazole exerts its effects depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.
Antimicrobial Action: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.
Anticancer Activity: The compound can induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
2-Ethyl-4-methylimidazole: Similar in structure but with an ethyl group instead of an ethynyl group.
4-Methyl-2-phenylimidazole: Features a phenyl group at the second position.
2-Methylimidazole: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Uniqueness: 4-Ethynyl-2-methyl-1H-imidazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
CAS No. |
2137959-23-8 |
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Molecular Formula |
C6H6N2 |
Molecular Weight |
106.1 |
Purity |
95 |
Origin of Product |
United States |
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